![molecular formula C15H15N5O2S B6480606 ethyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate CAS No. 868968-20-1](/img/structure/B6480606.png)
ethyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
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Overview
Description
Ethyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice are crucial for achieving high yields.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction parameters such as temperature, pressure, and reaction time. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility. Purification steps, such as recrystallization or chromatography, are also integrated into the production process to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions are typically carried out in an aqueous medium at elevated temperatures.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are often conducted in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or thiols. The reaction conditions vary depending on the nucleophile and the leaving group.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, ethyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound's biological activity has led to its exploration as a therapeutic agent. Studies have shown its potential in treating various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which ethyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Ethyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate
Ethyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate
Ethyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}benzoate
Uniqueness: Ethyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate stands out due to its specific structural features and the presence of the sulfanyl group, which imparts unique chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article will delve into its synthesis, biological properties, and mechanisms of action, supported by relevant data and findings from various studies.
Compound Overview
Chemical Structure:
The compound features a unique structure combining a propanoate group with a triazolo-pyridazine moiety linked via a sulfur atom. This structural diversity contributes to its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Reagents: Various catalysts and solvents are utilized to optimize yields.
- Techniques: Microwave-assisted synthesis and continuous flow reactors are employed to enhance efficiency and scalability.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of derivatives related to this compound. For example:
- Testing Against Microorganisms: Compounds were tested against a range of pathogens including Gram-positive cocci, Gram-negative rods, and fungi such as Candida albicans. Results indicated varied activity levels with some derivatives showing significant inhibition against these microorganisms .
Antiviral Activity
In vitro evaluations have also been conducted to assess the antiviral properties against HIV-1. While some derivatives exhibited cytotoxicity at higher concentrations, none demonstrated selective antiviral activity compared to established inhibitors like efavirenz .
Cytotoxicity Studies
Cytotoxicity assays were performed on human cell lines (e.g., MT-4 cells) to determine the safety profile of the compound. Most tested compounds displayed non-cytotoxic effects at concentrations exceeding 100 µM .
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites and blocking substrate access.
- Modulation of Signaling Pathways: It may influence pathways related to cell proliferation and apoptosis through receptor interactions.
Comparative Analysis with Similar Compounds
Compound Class | Biological Activity |
---|---|
1,2,4-Triazolo[1,5-a]pyridines | Known for anticancer properties and enzyme inhibition. |
Triazolothiadiazines | Exhibits diverse pharmacological activities including anti-inflammatory effects. |
This compound stands out due to its unique combination of pharmacophores that enhances its therapeutic potential.
Case Studies and Research Findings
A variety of studies have been conducted exploring the biological activities of similar compounds. For instance:
- Study on Antimicrobial Activity: A set of derivatives was synthesized and tested against various microbial strains. The results showed promising antibacterial effects for certain compounds .
- Evaluation of Cytotoxic Effects: Compounds were assessed for their cytotoxicity in human cell lines. Most derivatives were found to be safe at higher concentrations .
Properties
IUPAC Name |
ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-3-22-15(21)10(2)23-13-8-7-12-17-18-14(20(12)19-13)11-6-4-5-9-16-11/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUIMWOUYVKKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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